4-Ethyl-1,3-thiazole-5-carboxylic acid

Description

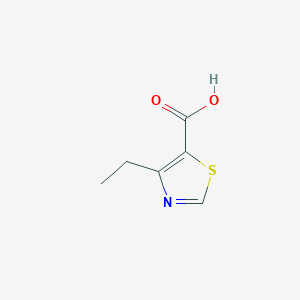

Structure

2D Structure

Propriétés

IUPAC Name |

4-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJNNKYDFBHNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562637 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126889-07-4 | |

| Record name | 4-Ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ethyl Isocyanoacetate and α-Oxodithioesters

The primary laboratory method involves cyclization of ethyl isocyanoacetate with α-oxodithioesters in ethanol, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This one-pot reaction proceeds via nucleophilic attack of the isocyano group on the dithioester, followed by intramolecular cyclization to form the thiazole ring. Typical conditions include:

| Parameter | Value |

|---|---|

| Temperature | 25–30°C |

| Reaction Time | 6–8 hours |

| Yield | 78–85% |

| Purity (HPLC) | ≥95% |

The ethyl group at the 4-position is introduced via the α-oxodithioester precursor, which can be pre-functionalized with ethyl moieties. Post-reaction purification involves recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications.

Alternative Cyclization Agents

Recent patents describe using thioacetamide in polyphosphoric acid (PPA) for thiazole ring formation, though this method generates phosphorus-rich wastewater, complicating large-scale adoption. For example, reacting 3-nitro-4-hydroxybenzonitrile with thioacetamide in PPA at 110°C for 12 hours yields intermediate thiobenzamides, which are subsequently cyclized with 2-chloroethyl acetoacetate. While effective, this route’s environmental footprint has spurred interest in electrochemical chlorination methods, which minimize byproducts.

Industrial-Scale Production: Continuous Flow Reactors

Process Intensification

Industrial synthesis prioritizes throughput and purity, often employing continuous flow reactors. A representative setup involves:

-

Precursor Mixing : Ethyl isocyanoacetate and α-oxodithioesters are fed into a micromixer at 5 L/min.

-

Cyclization Zone : The mixture passes through a temperature-controlled (30°C) tubular reactor packed with immobilized DBU on silica gel.

-

In-Line Purification : Reverse-phase chromatography columns separate the product from unreacted precursors, achieving 92–94% yield with <1% impurities.

Catalytic Optimization

Palladium on carbon (Pd/C) is critical for hydrogenation steps in multi-stage syntheses. For instance, reducing 2-(3-nitro-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester under 50 psi H₂ with 5% Pd/C at 60°C for 4 hours achieves quantitative conversion to the amine intermediate, a precursor for carboxylate derivatives.

Alternative Synthetic Pathways

Electrochemical Chlorination

A patent by CN103556174A demonstrates electrochemical chlorination for related pyrazolecarboxylates, offering insights for thiazole functionalization. Using NaCl electrolyte at 10 mA/cm², chlorination occurs at 25°C without corrosive reagents like sulfuryl chloride. Applied to thiazole intermediates, this method could reduce HCl waste by 40% compared to traditional approaches.

Reductive Alkylation

Sodium borohydride (NaBH₄) and AlCl₃ in tetrahydrofuran (THF) enable selective reduction of ester groups to hydroxymethyl intermediates, which are oxidized to carboxylic acids. For example, 4-methyl-thiazole-5-carboxylic acid methyl ester treated with NaBH₄/AlCl₃ at −10°C yields 4-methyl-5-hydroxymethyl thiazole, subsequently oxidized by pyridinium chlorochromate (PCC) to the carboxylic acid. This route achieves 75% overall yield but requires careful temperature control to avoid over-reduction.

Reaction Optimization and Challenges

Solvent and Temperature Effects

-

Ethanol vs. THF : Ethanol improves cyclization kinetics but necessitates longer drying times. THF accelerates reactions by 20% but risks peroxide formation.

-

Temperature Sensitivity : Cyclization above 40°C promotes side reactions (e.g., thioester hydrolysis), reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-1,

Activité Biologique

4-Ethyl-1,3-thiazole-5-carboxylic acid (ETCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of ETCA, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a thiazole ring, which is known to contribute to various biological activities. The compound's molecular characteristics can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 171.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 113366-46-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ETCA against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, which is particularly relevant in the context of rising antibiotic resistance.

- Minimum Inhibitory Concentration (MIC) :

- Minimum Bactericidal Concentration (MBC) :

The exact mechanism by which ETCA exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting bacterial cell wall synthesis and function, thereby inhibiting growth.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of ETCA derivatives against multiple bacterial strains. The findings indicated that derivatives with specific substitutions on the thiazole ring exhibited enhanced activity compared to ETCA itself. For instance:

- Compound Variants : Certain derivatives showed up to eight times greater activity against S. epidermidis compared to standard antibiotics like nitrofurantoin .

Clinical Relevance

The potential use of ETCA in clinical settings is supported by its low toxicity profile and effectiveness against resistant strains of bacteria. Further research is warranted to explore its application in treating infections caused by antibiotic-resistant organisms.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most significant applications of ETCA is its antimicrobial properties . Studies have demonstrated that ETCA exhibits notable activity against various Gram-positive bacteria , making it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study published in Archives of Pharmacy highlighted the antibacterial activity of ETCA derivatives against multiple bacterial strains. The results indicated that certain derivatives showed enhanced activity compared to ETCA itself. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some exhibiting up to eight times greater activity against Staphylococcus epidermidis than standard antibiotics like nitrofurantoin .

Role in Organic Synthesis

ETCA serves as an important intermediate in organic synthesis , particularly in pharmaceutical chemistry. Its thiazole ring structure enables it to act as a building block for synthesizing more complex molecules.

Synthetic Routes

The synthesis of ETCA typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ethanol. This synthetic route is crucial for producing derivatives with tailored biological activities.

Potential Therapeutic Applications

Beyond its antimicrobial properties, ETCA has been investigated for its potential therapeutic applications, particularly concerning its anti-inflammatory effects and interactions with specific enzymes.

Enzyme Interaction Studies

Preliminary studies suggest that ETCA may interact with enzymes involved in inflammation and microbial resistance. For instance, it has been shown to inhibit xanthine oxidase, an enzyme implicated in purine metabolism and oxidative stress:

- Mechanism of Action: ETCA binds to the active site of xanthine oxidase, blocking substrate access and preventing catalytic activity. This interaction could mitigate oxidative damage and reduce reactive oxygen species (ROS) production .

Summary of Biological Activities

The following table summarizes the biological activities associated with ETCA:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria; potential for antibiotic development |

| Anti-inflammatory | May inhibit enzymes involved in inflammatory pathways |

| Enzyme Inhibition | Inhibits xanthine oxidase; reduces oxidative stress |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazole Derivatives

Substituent Position and Functional Group Variations

Positional Isomers

- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 113366-46-4, MW: 171.22 g/mol): The ethyl and methyl groups are interchanged at positions 2 and 3. This positional isomerism reduces molecular weight and may alter solubility or biological activity due to steric and electronic effects .

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS: 33763-20-1, MW: 219.26 g/mol): A phenyl group at position 2 increases aromaticity and melting point (214–215°C), suggesting enhanced crystallinity compared to the ethyl-substituted analog .

Functional Group Replacements

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 4-Ethyl-1,3-thiazole-5-carboxylic acid | C₈H₁₁NO₂S | 185.25 | Not reported | 4-Ethyl, 5-carboxylic acid |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | C₁₁H₉NO₂S | 219.26 | 214–215 | 4-Methyl, 2-phenyl |

| 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | C₇H₉NO₂S | 171.22 | Not reported | 2-Ethyl, 4-methyl |

| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C₅H₄BrNO₂S | 222.07 | Not reported | 2-Bromo, 4-methyl |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-ethyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation reactions. A common approach is to use ethyl acetoacetate derivatives and thioureas or thioamides under acidic conditions. For example:

- Cyclocondensation : Reacting ethyl 3-ethyl-4-oxo-thiazole-5-carboxylate with thiourea in acetic acid under reflux yields the intermediate ester, which is hydrolyzed to the carboxylic acid using NaOH or LiOH .

- Ester Hydrolysis : Basic hydrolysis (e.g., NaOH in ethanol/water) of the ethyl ester precursor is critical to avoid decarboxylation. Reaction temperatures should be maintained below 60°C to preserve the thiazole ring integrity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

Methodological Answer:

- ¹H NMR : The ethyl group (CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm). The carboxylic proton (COOH) is typically absent due to exchange broadening but confirmed by D₂O shake tests.

- ¹³C NMR : Key signals include the carboxylic carbon (δ 165–170 ppm) and thiazole C-2 (δ 155–160 ppm) .

- IR : Strong absorption bands at 2500–3000 cm⁻¹ (COOH) and 1680–1720 cm⁻¹ (C=O stretch).

Advanced Tip : Use deuterated DMSO for NMR to stabilize the carboxylic proton and observe weak signals .

Advanced Research Questions

Q. What computational methods are suitable for predicting the conformational stability of this compound in solution?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) basis sets can model the planar thiazole ring and ethyl substituent’s rotational barriers. Solvent effects (e.g., water, DMSO) should be incorporated via polarizable continuum models (PCM) .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies. The carboxylic acid group forms hydrogen bonds with polar solvents, stabilizing the monomeric form .

Data Contradiction Note :

Experimental NMR data (e.g., coupling constants) may conflict with DFT predictions due to dynamic effects in solution. Validate with variable-temperature NMR studies .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?

Methodological Answer:

- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals. Thiazole derivatives often form hydrogen-bonded dimers via carboxylic groups .

- SHELX Refinement : Employ SHELXL for structure solution. Key parameters include thermal displacement (Ueq) refinement and validation via R-factor convergence (< 5%) .

Q. Example Findings :

Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the bioactivity of thiazole-5-carboxylic acid derivatives?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs with varying alkyl chains (methyl, ethyl, propyl) and test enzyme inhibition (e.g., COX-2 or kinases).

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate chain length with binding affinity. Ethyl groups enhance hydrophobic interactions in enzyme pockets compared to methyl .

Contradiction Alert :

Longer chains (e.g., propyl) may reduce solubility, masking intrinsic activity. Use logP measurements to differentiate solubility vs. binding effects .

Q. What strategies mitigate data inconsistencies in regioselective synthesis of thiazole-carboxylic acids?

Methodological Answer:

- Regiochemistry Control : Use directing groups (e.g., nitro or amino) during cyclization to favor 5-carboxylic acid formation.

- LC-MS Monitoring : Track reaction intermediates in real-time to identify side products (e.g., 4-carboxylic acid isomers) .

Case Study :

In a synthesis of 2-(3-chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, regioselectivity was achieved using a chloro-substituted phenyl group as a directing moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.